molecular formula C17H19ClN2O4S2 B2803601 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxyphenyl)piperidine-2-carboxamide CAS No. 1099767-38-0

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxyphenyl)piperidine-2-carboxamide

Cat. No. B2803601
CAS RN: 1099767-38-0
M. Wt: 414.92
InChI Key: QTXNAZWCDXUACS-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxyphenyl)piperidine-2-carboxamide, also known as CP-122,721, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-122,721 is a piperidine-based compound that has been synthesized through a series of chemical reactions.

Scientific Research Applications

Gastrointestinal Motility Enhancement

  • A study by Sonda et al. (2004) synthesized derivatives of this compound, finding that these derivatives, specifically benzoyl, phenylsulfonyl, and benzylsulfonyl, accelerated gastric emptying and increased the frequency of defecation. This suggests potential as prokinetic agents, effective for both upper and lower gastrointestinal tract issues Sonda, Katayama, Kawahara, Sato, & Asano, 2004.

Antimicrobial Properties

  • Patel and Agravat (2009) reported the synthesis of pyridine derivatives from a similar compound, which demonstrated considerable antibacterial activity Patel & Agravat, 2009.

Potential in Treating Neurological Disorders

  • A study by Rehman et al. (2018) synthesized N-substituted derivatives of a similar compound for evaluating new drug candidates for Alzheimer’s disease. These compounds showed promise in enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, indicating potential use in Alzheimer's treatment Rehman et al., 2018.

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-methoxyphenyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S2/c1-24-13-7-5-12(6-8-13)19-17(21)14-4-2-3-11-20(14)26(22,23)16-10-9-15(18)25-16/h5-10,14H,2-4,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXNAZWCDXUACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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